

In Silico Prediction of Paniculidine C Bioactivity: A Technical Guide

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Compound of Interest		
Compound Name:	Paniculidine C	
Cat. No.:	B1247875	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C, an alkaloid isolated from Murraya exotica L., presents a novel scaffold for therapeutic investigation. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of **Paniculidine C**, offering a cost-effective and rapid methodology to hypothesize its pharmacological profile prior to extensive laboratory validation. By leveraging computational tools, we can elucidate its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and predict its affinity for various biological targets. This document serves as a detailed protocol for researchers engaged in natural product drug discovery and computational pharmacology.

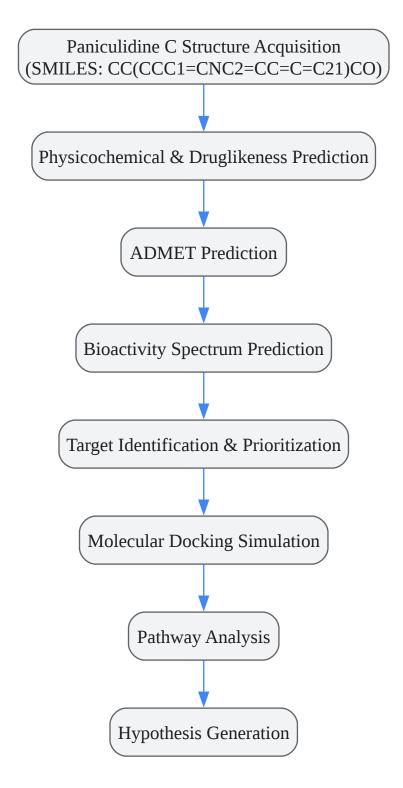
Paniculidine C: Chemical Identity

Identifier	Value	
IUPAC Name	(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol	
CAS Number	97399-95-6	
Molecular Formula	C13H17NO	
Molecular Weight	203.28 g/mol	
Canonical SMILES	CC(CCC1=CNC2=CC=C=C21)CO	



In Silico Prediction Workflow

The prediction of **Paniculidine C**'s bioactivity follows a structured, multi-step computational workflow. This process begins with the acquisition of the ligand structure and progresses through property and activity predictions, culminating in the identification of potential biological targets and signaling pathways.





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Caption: In silico bioactivity prediction workflow for Paniculidine C.

Physicochemical Properties and Druglikeness Analysis

The initial step in evaluating a compound's therapeutic potential is the assessment of its physicochemical properties and conformity to established druglikeness rules. These parameters are crucial for oral bioavailability and overall developability.

Experimental Protocol: Physicochemical and Druglikeness Prediction

- Input: The canonical SMILES string of **Paniculidine C** (CC(CCC1=CNC2=CC=C21)CO) is used as the input for prediction servers.
- Tools: Web-based platforms such as SwissADME, ChemAxon, or similar computational chemistry software are employed.
- Parameters Calculated:
 - Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), Polar Surface Area (PSA), and number of rotatable bonds.
 - Druglikeness Rules: Lipinski's Rule of Five, Ghose Filter, Veber Rule, and Egan Rule are evaluated.
 - Bioavailability Score: A composite score predicting the probability of the compound having at least 10% oral bioavailability in rats.
- Output: The calculated parameters are tabulated for analysis.

Predicted Physicochemical Properties and Druglikeness of Paniculidine C



Property	Predicted Value	Druglikeness Rule	Compliance
Molecular Weight (g/mol)	203.28	Lipinski (MW ≤ 500)	Yes
LogP (o/w)	2.35	Lipinski (LogP ≤ 5)	Yes
H-bond Donors	2	Lipinski (H-bond donors ≤ 5)	Yes
H-bond Acceptors	2	Lipinski (H-bond acceptors ≤ 10)	Yes
Molar Refractivity	62.18	Ghose (40-130)	Yes
Topological Polar Surface Area (Ų)	36.19	Veber (TPSA ≤ 140)	Yes
Number of Rotatable Bonds	4	Veber (≤ 10)	Yes
Water Solubility (LogS)	-2.89	Egan (LogS > -4)	Yes
Bioavailability Score	0.55	-	-

The analysis indicates that **Paniculidine C** exhibits favorable physicochemical properties and adheres to all major druglikeness rules, suggesting good potential for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Understanding the ADMET profile of a compound is critical for anticipating its behavior in a biological system and identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction

- Input: The SMILES string of Paniculidine C.
- Tools: In silico platforms such as ADMETlab 2.0, pkCSM, or ProTox-II are utilized.



· Parameters Predicted:

- Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.
- Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability, and plasma protein binding.
- Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
- Excretion: Total clearance and renal OCT2 substrate potential.
- o Toxicity: hERG inhibition, hepatotoxicity, skin sensitization, and mutagenicity (AMES test).
- Output: The predictive data is compiled into a comprehensive table.

Predicted ADMET Profile of Paniculidine C



ADMET Parameter	Predicted Outcome	Interpretation
Human Intestinal Absorption	High	Well absorbed from the gut
Caco-2 Permeability	High	Good intestinal permeability
P-gp Substrate	No	Not likely to be subject to efflux by P-gp
Blood-Brain Barrier (BBB) Permeability	Yes	Potential for CNS activity
CYP1A2 Inhibitor	No	Low risk of drug-drug interactions via CYP1A2
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions via CYP2C9
CYP2C19 Inhibitor	Yes	Potential for interactions with drugs metabolized by CYP2C19
CYP2D6 Inhibitor	Yes	Potential for interactions with drugs metabolized by CYP2D6
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions via CYP3A4
hERG Inhibition	Low risk	Unlikely to cause cardiotoxicity
Hepatotoxicity	Low risk	Unlikely to cause liver damage
AMES Mutagenicity	Non-mutagen	Low carcinogenic potential
Skin Sensitization	No	Low potential for allergic reactions on the skin

The predicted ADMET profile of **Paniculidine C** is largely favorable, with good absorption and distribution characteristics. However, the potential for inhibition of CYP2C19 and CYP2D6 warrants consideration in further development.

Bioactivity Prediction and Molecular Docking



Based on the indole alkaloid scaffold of **Paniculidine C**, several biological targets can be hypothesized. Indole derivatives are known to interact with a variety of receptors and enzymes. For this guide, we will focus on targets relevant to anti-inflammatory and anti-cancer activities, which are common for this class of compounds.

Experimental Protocol: Molecular Docking

- Ligand Preparation: The 3D structure of **Paniculidine C** is generated from its SMILES string and energy-minimized using a force field like MMFF94.
- Target Selection and Preparation: Crystal structures of target proteins are downloaded from the Protein Data Bank (PDB). For this study, we select Cyclooxygenase-2 (COX-2) for anti-inflammatory activity and a Bcl-2 family protein for anti-cancer activity. The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- Binding Site Definition: The active site of the target protein is defined based on the cocrystallized ligand or through binding site prediction algorithms.
- Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples a wide range of ligand conformations and orientations within the binding site and scores them based on a scoring function that estimates the binding affinity.
- Analysis of Results: The docking poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Paniculidine C** and the target protein. The binding affinity is reported in kcal/mol.

Predicted Bioactivities and Molecular Docking Results

Target Protein	Predicted	Binding Affinity (kcal/mol)	Key Interacting
(PDB ID)	Bioactivity		Residues
Cyclooxygenase-2 (COX-2)	Anti-inflammatory	-8.2	Tyr385, Ser530, Arg120
B-cell lymphoma 2	Anti-cancer	-7.5	Arg146, Tyr108,
(Bcl-2)	(Apoptosis induction)		Phe105



The docking results suggest that **Paniculidine C** has the potential to bind to the active sites of both COX-2 and Bcl-2 with good affinity, indicating plausible anti-inflammatory and anti-cancer activities.

Potential Signaling Pathway Involvement

The predicted interactions of **Paniculidine C** with COX-2 and Bcl-2 suggest its potential involvement in key cellular signaling pathways related to inflammation and apoptosis.





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Caption: Hypothesized signaling pathway modulation by Paniculidine C.

Conclusion and Future Directions







This in silico investigation provides a strong theoretical foundation for the potential bioactivity of **Paniculidine C** as an anti-inflammatory and anti-cancer agent. The compound exhibits excellent druglike properties and a favorable ADMET profile, making it a promising candidate for further preclinical development.

The subsequent steps should involve:

- In vitro validation: Enzyme inhibition assays for COX-2 and binding assays for Bcl-2 to confirm the predicted activities.
- Cell-based assays: Evaluation of anti-inflammatory effects in cell models of inflammation and assessment of apoptotic induction in cancer cell lines.
- Lead optimization: If the initial in vitro results are promising, medicinal chemistry efforts can be initiated to synthesize analogs of **Paniculidine C** with improved potency and selectivity.

This guide demonstrates the power of computational methods to accelerate the initial stages of drug discovery from natural products, providing a clear and detailed roadmap for the investigation of novel chemical entities like **Paniculidine C**.

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